5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione
Overview
Description
5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic organic compound characterized by its sulfur and oxygen atoms within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with chloroformate esters under specific conditions to form the oxazine ring.
Industrial Production Methods: In an industrial setting, the production of 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups at the oxazine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing process.
Mechanism of Action
The mechanism by which 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione
Uniqueness: 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
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Properties
IUPAC Name |
5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-2-12-5-4(3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHZJOTBCBRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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